Magnesium bromide phenoxide (1/1/1)
Description
Historical Evolution of Organomagnesium Chemistry
The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its roots in the 18th and 19th centuries. wikipedia.orgopenochem.orguga-editions.com Early milestones include Louis Claude Cadet de Gassicourt's 1760 isolation of cacodyl (B8556844) from arsenic-containing cobalt salts and William Christopher Zeise's 1827 synthesis of the first platinum-olefin complex, now known as Zeise's salt. wikipedia.orgopenochem.orguga-editions.com A pivotal moment came in 1849 when Edward Frankland synthesized diethylzinc, a true organometallic reagent that demonstrated metals could bond to alkyl groups and be used in synthesis. openochem.org
The turn of the 20th century marked a revolutionary breakthrough in the field. Building on the work of his supervisor Philippe Barbier, who had experimented with organozinc compounds, French chemist Victor Grignard discovered in 1900 that reacting an organic halide with magnesium metal in ether produced a highly reactive organomagnesium compound. thermofisher.combritannica.comthieme.de These reagents, formally written as R-Mg-X, became known as Grignard reagents and their development earned Grignard the Nobel Prize in Chemistry in 1912. openochem.orgacs.orgwikipedia.org The ease of their preparation and their versatility in forming new carbon-carbon bonds made them one of the most widely used reagents in organic synthesis. thermofisher.comacs.org
Subsequent research, notably by Wilhelm Schlenk, revealed that the structure of Grignard reagents in solution is more complex than the simple RMgX formula suggests, existing in equilibrium with dialkylmagnesium (MgR₂) and magnesium dihalide (MgX₂) species. acs.orgwikipedia.org Over the decades, the applications of organomagnesium chemistry have expanded significantly, leading to the development of advanced catalytic processes and a deeper understanding of their reaction mechanisms. wikipedia.orgacs.org
Key Milestones in Organometallic and Organomagnesium Chemistry
| Year | Discovery | Scientist(s) | Significance |
|---|---|---|---|
| 1760 | Isolation of cacodyl-related compounds | Louis Claude Cadet de Gassicourt | One of the earliest discoveries in organometallic chemistry. wikipedia.orguga-editions.com |
| 1827 | Synthesis of Zeise's salt | William Christopher Zeise | First platinum-olefin complex synthesized. openochem.orgnewworldencyclopedia.org |
| 1849 | Preparation of diethylzinc | Edward Frankland | First true organometallic reagent, setting the stage for synthetic applications. openochem.org |
| 1900 | Development of organomagnesium halides | Victor Grignard | Revolutionized organic synthesis by providing a versatile method for C-C bond formation. thermofisher.comacs.orgwikipedia.org |
Emergence of Phenoxide Ligands in Main Group Organometallic Chemistry
Phenoxide ligands, derived from phenols by deprotonation of the hydroxyl group, have become crucial components in main group organometallic chemistry. ncert.nic.in Their rise to prominence is due to their versatile electronic and steric properties, which can be finely tuned by modifying the substituents on the aromatic ring. bridgew.edu These ligands act as effective electron donors and their bulkiness can be exploited to stabilize reactive metal centers and influence the stereochemistry of catalytic reactions. bridgew.edubridgew.edu
The synthesis of metal phenoxides is a major field of study within organometallic chemistry. bridgew.edu In main group chemistry, which includes elements like magnesium and aluminum, phenoxide ligands are used to create complexes with specific catalytic activities. researchgate.net For instance, magnesium and aluminum phenoxide complexes have been extensively investigated as initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone, a process used to create biodegradable polymers. researchgate.net
The ability to introduce sterically demanding phenoxide ligands has been particularly important. nih.govacs.org These bulky ligands can prevent the disproportionation or aggregation of metal complexes, thereby stabilizing them and enabling unique bond activation modes. nih.govacs.org This has broadened the application of main-group metal complexes into areas of catalysis traditionally dominated by transition metals. nih.govnih.gov Research has focused on designing multidentate ligands that incorporate phenoxide moieties alongside other donor atoms (like nitrogen, sulfur, or phosphorus) to create highly controlled coordination environments around the metal center. researchgate.net This strategic design allows for the development of catalysts for a wide array of chemical transformations, including hydroamination and hydrogenation reactions. bridgew.edubridgew.edunih.gov
Definition and Scope of Magnesium Bromide Phenoxide Complexes in Academic Research
Magnesium bromide phenoxide (1/1/1) is an organomagnesium compound with the chemical formula C₆H₅BrMgO. nih.govepa.gov It is a mixed-ligand complex where a magnesium atom is bonded to a bromide ion and a phenoxide ion. These complexes are a subset of Grignard reagents, where one of the organic groups or halides is replaced by a phenoxide ligand. acs.orgwikipedia.org
In academic research, these complexes are studied for their unique structural and reactive properties. The introduction of a phenoxide ligand modifies the reactivity of the magnesium center compared to traditional Grignard reagents like phenylmagnesium bromide (C₆H₅MgBr). wikipedia.orgvedantu.comtardigrade.in The reactivity of the Mg-C or Mg-Br bond is influenced by the electronic properties of the phenoxide group. ncert.nic.in
The scope of research on magnesium bromide phenoxide and related complexes is primarily focused on their potential as catalysts and synthetic intermediates. acs.orgwikipedia.org Scientists investigate how the structure of the phenoxide ligand affects the catalytic activity of the magnesium center. acs.org For example, magnesium phenoxide complexes are highly active initiators for the ring-opening polymerization of lactide. acs.org The geometry of these complexes, often forming dimeric structures in the solid state, is a key area of study, as it provides insight into their stability and reaction mechanisms. acs.org Furthermore, the use of magnesium bromide as a Lewis acid catalyst in reactions like diastereoselective aldol (B89426) additions highlights the importance of the magnesium-halide bond in facilitating organic transformations. wikipedia.org The study of these complexes contributes to the broader development of main-group chemistry, aiming to create more efficient, selective, and environmentally benign catalysts. nih.govrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35770-74-2 |
|---|---|
Molecular Formula |
C6H5BrMgO |
Molecular Weight |
197.31 g/mol |
IUPAC Name |
magnesium;bromide;phenoxide |
InChI |
InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2 |
InChI Key |
MDICRVQYTYKOIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Bromide Phenoxide Complexes
Grignard Reagent Pathways to Magnesium Phenoxide Formation
A prominent method for generating magnesium phenoxide species involves the use of Grignard reagents. This pathway leverages the high reactivity of organomagnesium compounds.
Preparation of Arylmagnesium Bromides
The synthesis of arylmagnesium bromides, the foundational Grignard reagents for this process, is typically achieved by reacting an aryl bromide with magnesium metal in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction requires anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org To initiate the reaction, the magnesium metal often needs activation to remove the passivating layer of magnesium oxide from its surface. wikipedia.org Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane. wikipedia.org
A significant advancement in the preparation of functionalized arylmagnesium reagents is the use of iPrMgCl·LiCl. tpu.ruorganic-chemistry.org This reagent facilitates a Br/Mg exchange reaction, allowing for the synthesis of a wide range of aryl- and heteroarylmagnesium compounds from the corresponding aryl bromides at lower temperatures than traditional methods. tpu.ruorganic-chemistry.org The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, leading to a more reactive species. organic-chemistry.org
Table 1: Examples of Arylmagnesium Bromide Preparation
| Aryl Bromide | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Bromobenzene | Mg | Diethyl ether | Reflux | Phenylmagnesium bromide | Not specified | orgsyn.org |
| Bromobenzene | Mg | THF | 75 °C | Phenylmagnesium bromide | 97% | nih.gov |
| 3,5-Dibromopyridine | iPrMgCl·LiCl | THF | -15 °C to -10 °C | 3-Bromo-5-(magnesiobromo)pyridine | >98% conversion | tpu.ru |
Reaction Protocols for Phenol (B47542) Functionalization via Grignard Reagents
Grignard reagents react with phenols in a straightforward acid-base reaction. The acidic proton of the hydroxyl group is abstracted by the strongly basic Grignard reagent, resulting in the formation of a magnesium phenoxide and an alkane. wikipedia.org This reaction is generally rapid and exothermic.
For instance, the reaction of phenylmagnesium bromide with phenol yields magnesium bromide phenoxide and benzene (B151609). The resulting magnesium phenoxide can then be used in subsequent reactions, such as ortho-formylation with paraformaldehyde. tsijournals.com
Mechanistic Aspects of Organomagnesium Formation and Reactivity with Acidic Protons
The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal. alfredstate.edu The mechanism involves the transfer of an electron from the magnesium to the aryl halide, forming a radical anion which then collapses to the organomagnesium species. alfredstate.edu
The reactivity of Grignard reagents with compounds containing acidic protons, such as phenols, is a fundamental acid-base reaction. chemistrysteps.comleah4sci.com The highly polar carbon-magnesium bond, with a partial negative charge on the carbon, renders the Grignard reagent a very strong base. libretexts.orgleah4sci.com This basicity drives the deprotonation of the phenol to form the thermodynamically more stable magnesium phenoxide. wikipedia.org
Direct Synthesis Approaches to Magnesium Phenoxide Species
Direct methods offer an alternative route to magnesium phenoxide complexes, avoiding the pre-formation of a Grignard reagent.
Reaction of Magnesium Metal with Phenols
While less common, it is possible to directly react magnesium metal with phenols to form magnesium phenoxides. ncert.nic.in This reaction is analogous to the reaction of active metals like sodium with alcohols and phenols, which yields the corresponding alkoxides or phenoxides and hydrogen gas. ncert.nic.in
Conversion from Magnesium Alkoxides
A more prevalent direct method involves the reaction of a magnesium alkoxide, such as magnesium methoxide, with a phenol. tsijournals.comgoogle.com This is an equilibrium-driven process where the more acidic phenol displaces the less acidic alcohol (methanol in this case) from the magnesium salt. To drive the reaction to completion, the liberated methanol (B129727) is typically removed by distillation. rsc.org This method is particularly useful for the ortho-specific formylation of phenols, where the resulting salicylaldehyde (B1680747) magnesium salts can be isolated. rsc.org
Ligand Exchange and Salt Metathesis Strategies
Two primary strategies for the synthesis of magnesium bromide phenoxide complexes are ligand exchange and salt metathesis. Each approach offers distinct advantages and is chosen based on the availability of starting materials and the desired purity of the final product.
Ligand Exchange: This method typically involves the reaction of a magnesium bromide source with a protonated phenoxide ligand (a phenol). The reaction proceeds through the displacement of a ligand from the magnesium coordination sphere by the incoming phenoxide. A common precursor for this reaction is a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), where the alkyl group acts as a leaving group. The general reaction can be represented as:
EtMgBr + ArOH → MgBr(OAr) + EtH
This reaction is driven by the formation of a volatile alkane (ethane in this case) and the formation of the more stable magnesium-oxygen bond. The choice of solvent is crucial and is often an ether such as diethyl ether or tetrahydrofuran (THF), which can coordinate to the magnesium center and stabilize the complex. The Schlenk equilibrium, a complex set of equilibria involving redistribution of ligands around the magnesium center, can influence the product distribution, potentially leading to mixtures of MgBr(OAr), Mg(OAr)₂, and MgBr₂. nih.gov
Salt Metathesis: This strategy involves the reaction of a magnesium bromide salt with a pre-formed alkali metal phenoxide, typically a sodium or potassium phenoxide. The driving force for this reaction is the precipitation of the insoluble alkali metal bromide salt (e.g., NaBr or KBr), which shifts the equilibrium towards the formation of the desired magnesium bromide phenoxide. The general reaction is as follows:
MgBr₂ + NaOAr → MgBr(OAr) + NaBr
This method can offer a cleaner route to the desired product, as the removal of the precipitated salt by filtration is often straightforward. However, the synthesis of the alkali metal phenoxide is an additional step. The effectiveness of both ligand exchange and salt metathesis can be significantly influenced by the nature of the phenoxide ligand.
| Synthetic Strategy | General Reaction | Key Features |
| Ligand Exchange | R-MgBr + ArOH → MgBr(OAr) + RH | Utilizes readily available Grignard reagents. The reaction is driven by the formation of a volatile alkane. Solvent coordination is important for stabilization. |
| Salt Metathesis | MgBr₂ + MOAr → MgBr(OAr) + MBr (M = Na, K) | Driven by the precipitation of an insoluble alkali metal halide. Can lead to cleaner products. Requires pre-synthesis of the alkali metal phenoxide. |
Influence of Ligand Architecture on Magnesium Bromide Phenoxide Synthesis
The architecture of the phenoxide ligand, encompassing both its steric bulk and electronic properties, plays a pivotal role in directing the synthesis and determining the final structure of the magnesium bromide phenoxide complex. These factors can influence the reactivity of the starting materials, the stability of the product, and its aggregation state (monomeric, dimeric, or polymeric).
Steric Effects: The steric hindrance imposed by substituents on the phenoxide ligand, particularly in the ortho positions, is a critical factor. The use of bulky substituents can prevent the formation of undesired side products arising from the Schlenk equilibrium by sterically saturating the magnesium center. For instance, the reaction of a Grignard reagent with a sterically demanding phenol is more likely to yield a monomeric or dimeric heteroleptic complex, MgBr(OAr), rather than undergoing redistribution to form the homoleptic species Mg(OAr)₂ and MgBr₂.
Research on related magnesium alkoxide complexes has shown that increasing the steric bulk of the ligand can lead to the isolation of well-defined monomeric species. nih.govacs.org For example, the reaction of a less sterically encumbered phenol might lead to the formation of dinuclear or polynuclear magnesium complexes. nih.gov In the context of imino-phenoxide ligands, the reaction of a sterically bulky ligand with methylmagnesium iodide in diethyl ether yielded the desired heteroleptic magnesium iodide complex, whereas a less bulky ligand led to an unexpected homoleptic complex. researchgate.net This highlights the crucial role of steric bulk in controlling the outcome of the synthesis.
Electronic Effects: The electronic properties of the substituents on the phenoxide ring can influence the acidity of the parent phenol and the nucleophilicity of the resulting phenoxide. Electron-withdrawing groups increase the acidity of the phenol, which can facilitate the ligand exchange reaction with a Grignard reagent. Conversely, electron-donating groups increase the electron density on the phenoxide oxygen, potentially leading to stronger binding to the magnesium center.
The rate of magnesium-halogen exchange reactions, a related process, is accelerated by electron-withdrawing groups on the aromatic ring and slowed by electron-donating groups. harvard.edu This principle can be extended to the synthesis of magnesium bromide phenoxides, where the electronic nature of the phenoxide can modulate the reaction kinetics and thermodynamics. The electronic characteristics of ancillary ligands have been shown to influence the performance of magnesium complexes in polymerization catalysis, a property that is intrinsically linked to the stability and reactivity of the metal-ligand bond established during synthesis. researchgate.net
| Ligand Feature | Influence on Synthesis | Example Effect |
| Steric Bulk | Controls aggregation state (monomer vs. dimer/polymer). Prevents ligand redistribution (Schlenk equilibrium). | Bulky ortho-substituents favor the formation of monomeric or dimeric MgBr(OAr) complexes. researchgate.net |
| Electronic Properties | Modulates the acidity of the phenol and the nucleophilicity of the phenoxide. Influences reaction kinetics. | Electron-withdrawing groups on the phenol can accelerate ligand exchange with Grignard reagents. harvard.edu |
Structural Elucidation and Coordination Chemistry of Magnesium Bromide Phenoxide Complexes
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the molecular structure and bonding environment of magnesium phenoxide complexes in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for characterizing the structure and dynamics of magnesium phenoxide complexes in solution. strath.ac.uknih.govnih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity and environment of atoms within the molecule.
In solution, magnesium complexes can exist in equilibrium between different forms, such as monomers, dimers, or higher aggregates. nih.gov NMR techniques, including Diffusion Ordered Spectroscopy (DOSY), can help identify these different species by measuring their diffusion coefficients, which are related to their size. nih.gov For instance, studies on related magnesium compounds have shown that in coordinating solvents like tetrahydrofuran (B95107) (THF), species may exist as solvent-separated ion pairs, a phenomenon identifiable by NMR. nih.gov The chemical shifts in the NMR spectrum are sensitive to the coordination environment; for example, the ¹H-NMR spectrum of magnesium bromide hexahydrate shows a distinct resonance for the coordinated water protons. nih.gov Detailed analysis of the aromatic region of a ¹H NMR spectrum can reveal information about the electronic environment of the phenoxide ligand upon coordination to the magnesium center. nih.govimpactfactor.org
Table 1: Representative NMR Spectroscopic Data for Magnesium Complexes
| Complex Type | Nucleus | Observed Chemical Shift (δ) / ppm | Assignment/Interpretation | Reference |
|---|---|---|---|---|
| Mg(OH)₂ | ¹H | +0.05 | Hydroxyl proton in the solid lattice. | nih.gov |
| MgCl₂·6H₂O (Bischofite) | ¹H | +4.3 | Bound water protons. | nih.gov |
| MgBr₂·6H₂O | ¹H | +4.1 | Bound water protons. | nih.gov |
| Magnesium Pentalenide in THF | ¹H | 6.80 | Indicates a D₂h symmetrical [Ph₄Pn]²⁻, suggesting a solvent-separated ion pair in solution. | nih.gov |
Infrared (IR) spectroscopy is an essential technique for analyzing the coordination of ligands to a metal center. nih.gov The fundamental principle is that the vibrational frequencies of bonds within a ligand will change upon coordination to a metal. numberanalytics.com For phenoxide ligands, the C-O stretching vibration is particularly diagnostic.
When a phenoxide ligand coordinates to a magnesium ion, the electron density is drawn from the oxygen atom towards the metal. This change in electron distribution affects the strength and, consequently, the vibrational frequency of the C-O bond. Typically, coordination to the metal center leads to a shift in the C-O stretching frequency compared to the free phenoxide ion. The magnitude and direction of this shift can provide insights into the strength and nature of the Mg-O bond. colorado.edu Furthermore, the coordination of the ligand to the metal can lower its symmetry, which may result in the splitting of degenerate vibrational modes and the appearance of new bands in the IR spectrum that were previously inactive. The far-IR region (10-400 cm⁻¹) is also important as it may contain bands corresponding to the Mg-O and Mg-Br stretching vibrations, providing direct information about the coordination sphere.
Table 2: Conceptual IR Frequency Shifts for Phenoxide Ligand Coordination
| Species | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment | Reference |
|---|---|---|---|---|
| Free Phenoxide Ion (Ph-O⁻) | ν(C-O) | ~1260 | Reference frequency for the uncoordinated ligand. | numberanalytics.comcolorado.edu |
| Coordinated Phenoxide (Ph-O-Mg) | ν(C-O) | Shifted from free ion value | The shift indicates successful coordination to the magnesium center. | |
| Metal-Halogen Complex | ν(M-X) | ~380 | Example of a metal-halogen stretching frequency in a related complex. |
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal insights into coordination geometries, aggregation states, and supramolecular interactions. strath.ac.uknih.govnih.gov
Magnesium centers in phenoxide complexes commonly exhibit coordination numbers ranging from four to six. strath.ac.uk X-ray diffraction studies have revealed that the coordination geometry around the magnesium atom is often distorted from ideal geometries. nih.gov In many heteroleptic phenoxide complexes, magnesium adopts a distorted tetrahedral geometry. strath.ac.uknih.gov However, six-coordinate, distorted octahedral geometries are also prevalent, especially when multiple solvent molecules or bridging ligands are involved. strath.ac.uknih.gov In solid magnesium bromide (MgBr₂), for example, the magnesium is bonded to six bromide ions in an edge-sharing octahedral arrangement. materialsproject.org The specific geometry is a result of a delicate balance between the steric bulk of the phenoxide ligands and the electronic preference of the Mg²⁺ ion to achieve a stable coordination environment. nih.govresearchgate.net
Magnesium phenoxide complexes display remarkable structural diversity in the solid state, existing as monomers, dimers, and higher polynuclear aggregates. nih.govnih.gov While some bulky ligands can enforce monomeric structures, phenoxide ligands often act as bridging units between two or more magnesium centers, leading to aggregation. nih.govnih.gov
X-ray crystallography has been instrumental in identifying these aggregates. For example, binuclear complexes with a central rhomboid Mg₂O₂ core, formed by two bridging oxygen atoms from phenoxide or alkoxide ligands, have been characterized. nih.gov Even more complex structures, such as trinuclear complexes with a chain-like Mg₃O₄ core and tetranuclear complexes with a bicubic Mg₄O₆ core, have been isolated and structurally defined. nih.gov These aggregates are held together by μ-phenoxide or other bridging ligands. nih.gov The choice between a monomeric or aggregated state is heavily influenced by the steric demands of the substituents on the phenoxide ring and the reaction conditions. nih.gov
Table 3: Aggregation States and Core Structures in Magnesium Phenoxide Complexes
| Aggregation State | Core Structure | Description | Reference |
|---|---|---|---|
| Monomeric | N/A | A single magnesium center coordinated by ligands. Often enforced by sterically bulky ligands. | nih.gov |
| Binuclear (Dimeric) | Rhomboid Mg₂O₂ | Two magnesium centers bridged by two oxygen atoms, forming a four-membered ring. | nih.gov |
| Trinuclear | Chain-like Mg₃O₄ | Three magnesium centers linked in a linear fashion by four bridging oxygen atoms. | nih.gov |
| Tetranuclear | Bicubic Mg₄O₆ | Four magnesium centers arranged in a complex cubane-like structure with bridging oxygen and nitrogen atoms. | nih.gov |
Solvent molecules play a crucial role in the structure of magnesium bromide phenoxide complexes, often participating directly in the coordination sphere of the magnesium ion. nih.govnih.govresearchgate.net Coordinating solvents such as tetrahydrofuran (THF), 1,2-dimethoxyethane (B42094) (DME), or water are frequently observed bound to the magnesium center in crystal structures. nih.govresearchgate.net
Electronic and Steric Effects on Magnesium Phenoxide Structure
Electronic Effects: The electronic nature of the phenoxide ligand, governed by the substituents on the aromatic ring, plays a crucial role in the Lewis acidity of the magnesium center and the nature of the Mg-O bond. Electron-withdrawing groups on the phenoxide ring increase the acidity of the corresponding phenol (B47542), leading to a more polarized and stronger Mg-O bond. Conversely, electron-donating groups decrease the Lewis acidity of the magnesium center. This modulation of the electronic properties can influence the coordination of additional solvent molecules or other ligands to the magnesium atom. For instance, increased Lewis acidity at the magnesium center can favor the formation of higher-coordinate species.
Steric Effects: The steric bulk of the substituents on the phenoxide ligand has a profound impact on the structure of magnesium phenoxide complexes. Large, bulky substituents can prevent the close approach of other ligands or phenoxide units, thereby favoring the formation of monomeric or lower-coordinate species. For example, the use of sterically demanding phenoxide ligands can lead to the isolation of mononuclear magnesium complexes. dntb.gov.ua In contrast, less sterically hindered phenoxides are more likely to form dimeric or polymeric structures through bridging phenoxide or bromide ligands. The interplay between the steric demands of the phenoxide and the coordinating solvent molecules also dictates the final structure. researchgate.net
The balance between these electronic and steric factors is a key determinant of the structural diversity observed in magnesium phenoxide chemistry.
Table 1: Influence of Electronic and Steric Effects on Magnesium Phenoxide Structures
| Effect | Influence on Structure | Example from Related Systems |
| Electronic | Electron-withdrawing groups on the phenoxide can increase the Lewis acidity of the Mg center, potentially favoring higher coordination numbers. | In related imino(phenoxide) magnesium complexes, electronic characteristics of the ancillary ligands influence polymerization performance. dntb.gov.ua |
| Steric | Bulky substituents on the phenoxide ligand can enforce lower coordination numbers and prevent aggregation, leading to monomeric species. | The use of bulky alkoxide ligands has been shown to result in the formation of well-defined mononuclear magnesium complexes. |
Schlenk Equilibrium and its Structural Implications for Organomagnesium Bromides
Magnesium bromide phenoxide, as a type of organomagnesium bromide derivative (ArOMgBr), is subject to the Schlenk equilibrium in solution. This equilibrium describes the disproportionation of a heteroleptic species into its homoleptic counterparts. wikipedia.org
The fundamental Schlenk equilibrium is represented as:
2 RMgX ⇌ MgR₂ + MgX₂
For magnesium bromide phenoxide, the equilibrium would be:
2 PhOMgBr ⇌ Mg(OPh)₂ + MgBr₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, temperature, and concentration. wikipedia.orglibretexts.org
Structural Implications:
The Schlenk equilibrium has significant structural implications as it dictates the species present in solution. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by solvent molecules. wikipedia.org The equilibrium mixture may contain monomeric, dimeric, or even higher oligomeric species. libretexts.org
Monomeric Species: In strongly coordinating solvents like THF, organomagnesium halides tend to exist as monomeric species, for example, PhOMgBr(THF)₂.
Dimeric and Oligomeric Species: In less coordinating solvents or at higher concentrations, aggregation to form dimers or larger oligomers is common. libretexts.org These aggregates often feature bridging halide or phenoxide ligands. For instance, a dimeric structure of the type [(PhO)Mg(μ-Br)]₂ could be envisaged.
Homoleptic Species: The Schlenk equilibrium also leads to the presence of magnesium bis(phenoxide) (Mg(OPh)₂) and magnesium bromide (MgBr₂) in solution. These can also be solvated and exist in various aggregation states.
The dynamic nature of the Schlenk equilibrium means that the actual structure of "magnesium bromide phenoxide" in solution is a complex mixture of these different species. The specific composition of this mixture will be highly dependent on the experimental conditions. The addition of agents that can selectively precipitate one of the components, such as dioxane which precipitates MgBr₂, can be used to drive the equilibrium towards the formation of the dialkylmagnesium or diphenoxide magnesium compound. wikipedia.org
Table 2: Thermodynamic Data for the Schlenk Equilibrium of Selected Aryl Grignard Reagents in Ethereal Solutions
| Grignard Reagent (RMgX) | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | nih.govd-nb.info |
Note: Data for magnesium bromide phenoxide is not available in the searched literature; the provided data for a related organomagnesium bromide illustrates the thermodynamic parameters associated with the Schlenk equilibrium.
Mechanistic Investigations and Reactivity Profiles of Magnesium Bromide Phenoxide Complexes
Nucleophilic Character and Basic Properties of Magnesium Phenoxide Species
The reactivity of magnesium phenoxide species is fundamentally linked to their dual nature as both nucleophiles and bases. youtube.commasterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while a base is a substance that can accept a proton. youtube.comwikipedia.org The distinction between nucleophilicity and basicity is a subtle one, with basicity being a thermodynamic concept related to equilibrium and nucleophilicity being a kinetic phenomenon related to reaction rates. youtube.commasterorganicchemistry.com
In the context of magnesium bromide phenoxide, the oxygen atom of the phenoxide ion possesses lone pairs of electrons, making it a potent nucleophile. quora.com This nucleophilicity is the driving force behind its participation in various addition and substitution reactions. The stability of the phenoxide ion, which is enhanced by resonance delocalization of the negative charge over the aromatic ring, is a crucial factor influencing its nucleophilic strength. pearson.com
Regioselectivity in Reactions Involving Aryloxymagnesium Bromides
A hallmark of reactions involving aryloxymagnesium bromides is their high degree of regioselectivity, particularly the preference for substitution at the ortho position of the aromatic ring. tsijournals.com This selectivity is a direct consequence of the coordinating influence of the magnesium ion and the electronic properties of the phenoxide.
Ortho-Substitution Selectivity and Chelate-Assisted Mechanisms
The pronounced ortho-selectivity observed in many reactions of magnesium phenoxides is attributed to a chelate-assisted mechanism. In this model, the magnesium ion coordinates to both the phenoxide oxygen and the incoming electrophile, such as formaldehyde (B43269) in formylation reactions. This coordination brings the reactants into close proximity and pre-organizes the transition state, favoring attack at the adjacent ortho position. This chelation effect effectively directs the electrophile to the desired location on the aromatic ring, leading to high yields of the ortho-substituted product. tsijournals.com The formation of a six-membered ring-like transition state is often invoked to explain this high regioselectivity.
Electronic Effects of Substituents on Phenoxide Reactivity
The electronic nature of substituents on the phenol (B47542) ring significantly impacts the reactivity and regioselectivity of the corresponding magnesium phenoxide. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. quora.com Conversely, electron-withdrawing groups decrease the electron density, which can stabilize the phenoxide ion but may also deactivate the ring towards certain electrophilic substitutions. quora.com
Theoretical studies have shown that the effects of substituents on the acidity of phenols, and by extension the reactivity of phenoxides, are largely determined by their influence on the stability of the phenoxide anion. bgu.ac.il For instance, both sigma (σ) and pi (π) accepting groups, such as nitro (NO2) and cyano (CN) groups, enhance the acidity of phenols, with a more pronounced effect at the para position. bgu.ac.il This increased acidity can translate to altered reactivity patterns for the corresponding magnesium phenoxide. The interplay of inductive and resonance effects of substituents ultimately governs the electron distribution within the phenoxide, thereby influencing its nucleophilicity and the outcome of its reactions. bgu.ac.ilnih.gov
Carbon-Carbon Bond Forming Reactions
Magnesium bromide phenoxide complexes are valuable reagents for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. Their utility is particularly evident in addition reactions to carbonyl compounds and in formylation processes.
Addition Reactions to Carbonyl Compounds (Aldehydes, Ketones)
Similar to Grignard reagents, aryloxymagnesium bromides can act as nucleophiles and add to the electrophilic carbon of a carbonyl group in aldehydes and ketones. organic-chemistry.orgyoutube.com This reaction proceeds via a nucleophilic addition mechanism, where the phenoxide attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol. youtube.com
The reaction of magnesium bromide phenoxide with aldehydes typically produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. organic-chemistry.orgyoutube.com The specific structure of the resulting alcohol is determined by the structure of the initial phenoxide and the carbonyl compound.
Table 1: Products of Addition Reactions to Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product after Hydrolysis |
|---|---|---|
| Magnesium bromide phenoxide | Aldehyde (R-CHO) | Secondary Alcohol (Ar-CH(OH)-R) |
| Magnesium bromide phenoxide | Ketone (R-CO-R') | Tertiary Alcohol (Ar-C(OH)(R)-R') |
Formylation and Related Carbonylation Processes
One of the most significant applications of magnesium bromide phenoxide is in ortho-formylation reactions. tsijournals.commdma.ch This process involves the introduction of a formyl group (-CHO) onto the aromatic ring, selectively at the position adjacent to the hydroxyl group. The reaction is typically carried out by treating the magnesium phenoxide with paraformaldehyde. mdma.chrsc.org The high ortho-selectivity is a direct result of the chelate-assisted mechanism discussed earlier, where the magnesium ion coordinates both the phenoxide and the formaldehyde monomer. This method provides a high-yielding alternative to traditional formylation methods like the Reimer-Tiemann reaction, which often suffer from low yields and the formation of byproducts. mdma.ch
Besides formylation, related carbonylation processes can also be achieved. For instance, the reaction of phenylmagnesium bromide with carbon dioxide, followed by acidic workup, yields benzoic acid. quora.com This demonstrates the versatility of these organomagnesium reagents in introducing carboxyl groups onto an aromatic ring.
Table 2: Products of Formylation and Carbonylation Reactions
| Reactant 1 | Reactant 2 | Primary Product |
|---|---|---|
| Magnesium bromide phenoxide | Paraformaldehyde | ortho-Hydroxybenzaldehyde |
| Phenylmagnesium bromide | Carbon Dioxide | Benzoic Acid |
Cross-Coupling and Dimerization Reactions
Magnesium bromide phenoxide complexes, and related magnesium phenoxides, have been identified as significant reagents and catalysts in carbon-carbon bond-forming reactions. Their utility in cross-coupling and their role in dimerization processes are subjects of ongoing mechanistic study.
In the realm of cross-coupling, magnesium phenoxides serve as effective catalysts. For instance, they have been successfully employed as basic catalysts in the coupling of phenols with diphenoquinones. google.com This reaction involves the oxidation of a phenol to its corresponding biphenol, coupled with the reduction of the diphenoquinone (B1195943) to its biphenol form. google.com The catalytic activity of magnesium phenoxide facilitates this transformation, though care must be taken as it can also promote dealkylation at higher temperatures. google.com
Furthermore, magnesium phenoxide intermediates play a crucial role in directing the regioselectivity of certain cross-coupling reactions. In the Kumada coupling of polyhalogenated arenes, the formation of a magnesium phenoxide in proximity to a palladium catalyst has been shown to influence the site of reaction. nih.gov This directing effect is attributed to the interaction between the magnesium phenoxide and the palladium center, guiding the catalytic cycle to a specific halogen substituent. nih.gov This strategic use of a phenoxide ligand allows for selective functionalization, which is a significant challenge in molecules with multiple identical reactive sites. nih.gov
Dimerization reactions involving magnesium phenoxide complexes are often linked to the generation of highly reactive intermediates, such as o-quinone methides (o-QMs). The formation of a magnesium phenoxide from a suitable precursor can be followed by an elimination step to produce a transient o-QM. ucsb.edunih.gov These electrophilic species are prone to rapid reactions, including dimerization or reaction with any available nucleophile, to re-aromatize. ucsb.edu The control of these dimerization side reactions is a key challenge in harnessing the synthetic potential of o-QMs generated from magnesium phenoxide precursors. ucsb.edu
Table 1: Selected Applications of Magnesium Phenoxide in C-C Bond Forming Reactions
| Reaction Type | Role of Magnesium Phenoxide | Substrates | Product Type | Ref |
| Phenol Coupling | Basic Catalyst | Phenols, Diphenoquinones | Biphenols | google.com |
| Kumada Coupling | Directing Group | Polyhalogenated Arenes, Grignard Reagents | Site-selective Biaryls | nih.gov |
| o-QM Generation | Precursor to reactive intermediate | ortho-Substituted Phenolic derivatives | ortho-Alkyl Substituted Phenols | nih.gov |
Proton-Transfer Reactions with Active Hydrogen Compounds
Magnesium bromide phenoxide is a potent base, a characteristic it shares with related Grignard reagents. This basicity drives its reactivity towards compounds containing active hydrogen atoms, such as alcohols, water, and primary/secondary amines. These reactions are fundamentally acid-base proton-transfer events.
When magnesium bromide phenoxide encounters a protic substrate like an alcohol (R-OH), the phenoxide or the associated Grignard-like component readily abstracts the acidic proton from the hydroxyl group. This process typically results in the formation of a neutral phenol molecule (from the phenoxide ligand) and a magnesium salt of the deprotonated substrate (a magnesium alkoxide). The reaction with methanol (B129727), for example, would yield phenol and methoxy (B1213986) magnesium bromide. This reactivity underscores the incompatibility of Grignard-type reagents with protic solvents or functional groups that can undergo deprotonation.
The general mechanism involves the nucleophilic carbon or the basic oxygen of the magnesium complex acting as a Brønsted-Lowry base, accepting a proton from the active hydrogen compound. uni-muenchen.de This reaction is generally rapid and exothermic. The acidic character of phenols themselves means they will react with stronger bases like Grignard reagents to form magnesium phenoxides. uni-muenchen.de Consequently, the stability and reactivity of magnesium bromide phenoxide are highly dependent on the reaction environment being scrupulously free of moisture and other protic impurities.
Table 2: Reactivity of Magnesium Bromide Phenoxide with Protic Reagents
| Protic Reagent (H-X) | Reagent Class | Products | Significance |
| H₂O | Water | Phenol, Magnesium Hydroxide Bromide | Deactivation of the reagent; requires anhydrous conditions. |
| R-OH | Alcohol | Phenol, Magnesium Alkoxide Bromide | Incompatible with alcohol solvents or hydroxyl functional groups. uni-muenchen.de |
| R-NH₂ | Primary Amine | Phenol, Magnesium Amide Bromide | Incompatible with primary amine functional groups. |
| R-C≡C-H | Terminal Alkyne | Phenol, Magnesium Acetylide Bromide | Forms a new organomagnesium species via deprotonation. |
Reactivity Towards Carbon Dioxide and Other Electrophiles
One of the most characteristic reactions of Grignard-type reagents is their interaction with carbon dioxide. Following the pattern of Grignard reagents, magnesium bromide phenoxide is expected to react with CO₂, likely through the nucleophilic attack of an associated phenyl group, to form a magnesium carboxylate intermediate. Subsequent acidic workup would yield benzoic acid.
However, towards other electrophiles, the reactivity is more nuanced. Studies have shown that magnesium phenoxide exhibits low nucleophilicity and may fail to react with certain electrophiles like benzyne. thieme-connect.com In other contexts, the magnesium phenoxide moiety is instrumental in facilitating reactions with electrophiles. For instance, in the generation of o-quinone methides (o-QMs), a magnesium phenoxide intermediate is formed which then eliminates a component to produce the highly electrophilic o-QM. nih.gov This transient species then rapidly reacts with available nucleophiles. nih.gov
Furthermore, in reactions involving certain nitrogen-based electrophiles, a Grignard reagent can react with the substrate to form a magnesium phenoxide intermediate. A second equivalent of the Grignard reagent may then attack an electrophilic site, such as a nitroso group, at the oxygen atom, leading to N-O bond cleavage and the formation of a new reactive intermediate. This highlights that the magnesium phenoxide can act as a crucial intermediate that modulates the reactivity of the system towards electrophiles, rather than always being the primary nucleophile itself.
Table 3: Reactivity Profile with Electrophiles
| Electrophile | Reaction Type | Intermediate/Product | Mechanistic Role of Phenoxide | Ref |
| Carbon Dioxide (CO₂) | Carboxylation | Magnesium Carboxylate / Carboxylic Acid | Likely facilitates nucleophilic attack by the aryl group. | |
| Benzyne | Attempted Nucleophilic Addition | No reaction | Insufficient nucleophilicity to add to the aryne. | thieme-connect.com |
| ortho-formyl-OBoc-phenol | Intramolecular Cascade | o-Quinone Methide (o-QM) | Acts as a precursor that generates a highly electrophilic intermediate via elimination. | nih.gov |
| Nitroarenes | Amination/Cyclization | Mg-coordinated nitrenoid | Forms as an intermediate that facilitates a subsequent attack by another reagent equivalent. |
Catalytic Applications of Magnesium Bromide Phenoxide Complexes
Ring-Opening Polymerization (ROP) of Cyclic Monomers
Magnesium phenoxide complexes are effective initiators for the ROP of various cyclic esters, including lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govnih.gov The polymerization process is typically initiated by a metal alkoxide or, in some cases, the phenoxide ligand itself. nih.govresearchgate.net
The ring-opening polymerization of lactide (LA) is a primary method for producing polylactide (PLA), a biodegradable and biocompatible thermoplastic. Magnesium phenoxide complexes, particularly those with bulky ancillary ligands, have demonstrated remarkable activity as catalysts for this transformation. nih.govrsc.org For instance, certain mononuclear magnesium bis(alkoxide) complexes supported by bulky phenoxide-containing ligands show very high activity, surpassing that of many previously reported systems. rsc.org
Research has shown that magnesium complexes with β-diiminate ligands can be extremely fast for the polymerization of rac-lactide, with one specific complex polymerizing 500 equivalents of the monomer to 96% conversion in under five minutes at room temperature. acs.orgnih.govresearchgate.net Similarly, imino(phenoxide) magnesium compounds are active in the bulk ROP of lactides, yielding polymers with high number average molecular weights (Mn) and controlled molecular weight distributions (MWDs). researchgate.netdntb.gov.ua The activity and stereoselectivity of these catalytic systems can be finely tuned by modifying the steric and electronic properties of the phenoxide ligand substituents. researchgate.net
Table 1: Performance of Selected Magnesium Catalysts in Lactide Polymerization
| Catalyst/Complex | Monomer | Conditions | Conversion (%) | Time | Mn ( g/mol ) | Đ (Mw/Mn) | Ref |
|---|---|---|---|---|---|---|---|
| [(BDI-1)MgOiPr]2 | rac-Lactide | 20 °C, [LA]/[Mg]=500 | 96 | < 5 min | - | - | nih.govresearchgate.net |
| Imino(phenoxide) Mg Complexes | rac-Lactide | Bulk, varied temp. | High | - | High | Controlled | researchgate.net |
| Mg(OCAdtBuPh)2(THF)2 | rac-Lactide | - | High | - | - | Moderate | rsc.org |
This table is interactive. Click on the headers to sort the data.
Magnesium phenoxide complexes also serve as excellent catalysts for the ROP of ε-caprolactone (ε-CL) to produce polycaprolactone (PCL), another important biodegradable polyester. semanticscholar.orgrsc.org Tetranuclear magnesium complexes featuring imino(phenolate) ligands have been shown to be effective for the bulk polymerization of ε-CL, even at low catalyst loadings and under industrially relevant conditions, producing polymers with high molecular weights. researchgate.net
Catalyst systems derived from simple, ligand-free magnesium sources like MgnBu2 combined with alcohols can exhibit very high activity for ε-CL polymerization. rsc.org Interestingly, in the presence of an excess of a suitable alcohol, these systems can operate in an "immortal" polymerization mode, producing up to 800 PCL chains per magnesium center while maintaining control over molecular weight and achieving narrow molecular weight distributions. rsc.org This highlights the robustness and versatility of magnesium-based catalytic systems for PCL synthesis.
Table 2: Catalytic Activity of Magnesium Complexes in ε-Caprolactone Polymerization
| Catalyst/Complex | Monomer | Conditions | Activity/Control | Resulting Polymer | Ref |
|---|---|---|---|---|---|
| Imino(phenoxide) Mg Complexes | ε-Caprolactone | Bulk, low catalyst loading | Excellent catalyst | High Mn, moderate control | researchgate.net |
| MgnBu2/Ph2CHOH | ε-Caprolactone | Mild conditions | Very high activity | Up to 800 PCL chains per Mg | rsc.org |
This table is interactive. Click on the headers to sort the data.
The ring-opening polymerization of cyclic esters by magnesium phenoxide and alkoxide complexes is widely understood to proceed via a coordination-insertion mechanism. nih.govresearchgate.netrsc.org This pathway involves several key steps:
Coordination: The carbonyl oxygen of the cyclic monomer (e.g., lactide) coordinates to the electrophilic magnesium center.
Nucleophilic Attack: A nucleophilic group, typically an alkoxide or the phenoxide bound to the magnesium, attacks the carbonyl carbon of the coordinated monomer.
Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring.
Insertion: The opened monomer is inserted into the magnesium-alkoxide bond, regenerating an active alkoxide species at the end of the growing polymer chain.
Propagation: The cycle repeats as new monomer units coordinate and insert, elongating the polymer chain.
Kinetic studies often show a first-order dependence on the monomer concentration, which is consistent with this mechanism. researchgate.net However, the reaction order with respect to the catalyst can be more complex, sometimes indicating aggregation of the catalyst or involvement of multiple catalyst molecules in the transition state. researchgate.net In some systems, particularly at lower temperatures, an "activated monomer" mechanism may become operative, especially with the addition of an external alcohol initiator. rsc.org Furthermore, computational studies and end-group analysis have suggested that for certain magnesium complexes, different polymerization mechanisms can occur, sometimes leading to the formation of cyclic polymers. researchgate.net
Achieving precise control over the polymer's molecular weight, molecular weight distribution (polydispersity, Đ), and microstructure (e.g., stereochemistry) is crucial for tailoring its material properties. For magnesium phenoxide-catalyzed ROP, several strategies are employed:
Ligand Design: The steric and electronic properties of the phenoxide and any ancillary ligands have a profound impact. acs.orgnih.gov Bulky ligands can create a specific coordination environment around the magnesium center, influencing which stereoisomer of a monomer like rac-lactide is selected and thereby controlling the stereochemistry (e.g., heterotactic vs. isotactic) of the resulting PLA. acs.orgresearchgate.net
Living Polymerization: Many well-defined magnesium catalyst systems exhibit characteristics of living polymerization. acs.orgnih.govresearchgate.net This means that initiation is fast and there are no chain-transfer or termination side reactions. In such systems, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion and can be predetermined by the initial monomer-to-initiator ratio. This also leads to polymers with narrow molecular weight distributions (Đ close to 1.0).
Chain Transfer Agents: The use of chain transfer agents, such as alcohols (e.g., benzyl (B1604629) alcohol), is a powerful method for controlling molecular weight and producing multiple polymer chains per catalyst molecule, a process known as immortal ROP. rsc.orgresearchgate.net The alcohol reacts with the metal-alkoxide of the growing chain, releasing the polymer and regenerating a metal-alkoxide species that can initiate a new chain. The final molecular weight is then controlled by the monomer-to-alcohol ratio.
Copolymerization Studies
Beyond homopolymerization, magnesium phenoxide complexes have shown significant promise in copolymerization reactions, particularly in utilizing carbon dioxide as a C1 feedstock.
The alternating copolymerization of carbon dioxide (CO2) and epoxides is a sustainable route to produce aliphatic polycarbonates, which have a wide range of potential applications. researchgate.netrsc.orgresearchgate.net Magnesium-based catalysts, including those with phenoxide ligands, have emerged as highly effective for this transformation. researchgate.netdntb.gov.ua
Researchers have developed highly active dimagnesium catalysts that can perform the copolymerization of cyclohexene (B86901) oxide and CO2 with excellent selectivity, even at atmospheric pressure (1 atm) of CO2. acs.orgnih.govacs.orgcapes.gov.br These catalysts can achieve high turnover numbers (up to 6000) and turnover frequencies (up to 750 h⁻¹), yielding polymers with over 99% carbonate linkages. acs.orgnih.gov The use of water as a chain transfer agent with these magnesium catalysts allows for the efficient synthesis of polycarbonate polyols. acs.org Heterodinuclear zinc/magnesium catalysts have also been developed, showing synergistic effects and even greater activity than their homodinuclear counterparts. rsc.org The mechanism is complex, often involving cooperative effects between metal centers to facilitate monomer activation and chain propagation. rsc.orgacs.org
Table 3: Performance of Magnesium Catalysts in CO₂/Epoxide Copolymerization
| Catalyst/Complex | Monomers | Pressure (CO₂) | Activity | Selectivity | Ref |
|---|---|---|---|---|---|
| Dimagnesium catalysts | Cyclohexene Oxide, CO₂ | 1 atm | TON up to 6000, TOF up to 750 h⁻¹ | >99% carbonate linkages | acs.orgnih.gov |
| Imino(phenoxide) Mg Complexes | Cyclohexene Oxide, CO₂ | - | Highly active | - | researchgate.netdntb.gov.ua |
This table is interactive. Click on the headers to sort the data.
Role in Other Organic Transformations.
Catalytic C-O and C-N Bond Formations
Magnesium phenoxide-based catalysts have demonstrated efficacy in the formation of both carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, which are fundamental processes in organic synthesis.
For instance, imino(phenoxide) magnesium complexes are active catalysts for the copolymerization of carbon dioxide with epoxides, such as cyclohexene oxide and styrene (B11656) oxide. This reaction yields polycarbonates, a process that inherently involves the repeated formation of C-O bonds.
In the realm of C-N bond formation, magnesium catalysts have proven effective in hydroamination reactions. A notable example is the intramolecular hydroamination/cyclization of aminoalkenes, which can be catalyzed by a coordinatively saturated magnesium complex, To(M)MgMe (where To(M) is tris(4,4-dimethyl-2-oxazolinyl)phenylborate). nih.gov Mechanistic studies suggest a process involving reversible catalyst-substrate association before the cyclization step. nih.gov The proposed turnover-limiting step involves a two-substrate, six-center transition state, facilitating concerted C-N bond formation and N-H bond cleavage. nih.gov
Furthermore, chiral N,N'-dioxide-Mg(OTf)₂ complexes can catalyze the asymmetric ring-opening of meso-aziridines. This transformation can be achieved using various nucleophiles, including primary alcohols to form C-O bonds (yielding β-amino ethers) and aniline (B41778) to form C-N bonds.
Asymmetric Catalysis with Chiral Magnesium Phenoxide Complexes
The development of chiral magnesium phenoxide complexes has opened avenues for enantioselective catalysis, enabling the synthesis of optically active molecules that are crucial in pharmaceuticals and materials science. rsc.org The strategy involves using a chiral ligand to create an asymmetric environment around the magnesium center, thereby directing the stereochemical outcome of the reaction.
A prime example is the use of a chiral phenoxyamine magnesium complex for the intramolecular hydroamination/cyclization of aminoalkenes. This system achieves high efficiency and enantioselectivities up to 93% ee, even at low temperatures. nih.gov The high activity of this catalyst also extends to intermolecular hydroamination reactions. nih.gov
N,N'-dioxides have emerged as a privileged class of chiral ligands for magnesium. When combined with magnesium salts, they form powerful catalysts for a wide array of asymmetric reactions, including both carbon-carbon and carbon-heteroatom bond formations.
The following table summarizes the performance of a chiral phenoxyamine magnesium catalyst in the hydroamination/cyclization of various aminoalkenes.
Table 1: Enantioselective Hydroamination/Cyclization with a Chiral Magnesium Phenoxide Catalyst
| Substrate (Aminoalkene) | Product | Temperature (°C) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2,2-diphenylpent-4-en-1-amine | 2-methyl-4,4-diphenylpyrrolidine | 25 | 92 |
| 2,2-dimethylpent-4-en-1-amine | 2,4,4-trimethylpyrrolidine | 0 | 85 |
| 2-phenylpent-4-en-1-amine | 2-methyl-4-phenylpyrrolidine | -20 | 93 |
Data sourced from studies on chiral phenoxyamine magnesium catalysts. nih.gov
Catalyst Design and Post-Synthetic Modification in Magnesium Phenoxide Catalysis
The performance of magnesium phenoxide catalysts is highly dependent on the steric and electronic properties of the ligands. researchgate.net This has spurred significant research into rational catalyst design and modification to enhance activity, selectivity, and substrate scope.
A key design strategy involves the use of sterically demanding ligands to stabilize the magnesium complexes and create specific coordination environments. For example, the synthesis of a series of bulky phenols and their corresponding magnesium complexes has shown that the geometry around the magnesium center is typically a distorted tetrahedron. acs.org The choice of ligand can influence the resulting structure, leading to the formation of distinct isomers, such as meso complexes. acs.org
Pincer-type ligands (e.g., PNP, PNN, NNN) represent another advanced approach to catalyst design. These ligands can stabilize magnesium complexes and enable unique bond activation pathways through metal-ligand cooperation (MLC). nih.govacs.org In this mechanism, the ligand is not a passive scaffold but actively participates in the reaction, often through aromatization/dearomatization events, without changing the oxidation state of the metal center. nih.gov
The structural diversity of these catalysts is also evident in the formation of polynuclear clusters. Imino(phenoxide) and bis(imino)phenoxide ligands can react with magnesium sources to form complexes with varied nuclearities, which in turn influences their catalytic behavior. The introduction of different substituents on the phenoxy moiety, such as bulky ortho-groups or electron-withdrawing chloro-groups, can significantly alter both catalytic activity and stereoselectivity. researchgate.net
The table below illustrates how ligand modifications can impact catalyst structure.
Table 2: Impact of Ligand Design on Magnesium Catalyst Structure
| Ligand Type | Resulting Complex Structure | Key Feature |
|---|---|---|
| Bulky Phenols (EDBP-RTs-H) | Dimeric, distorted tetrahedral Mg center | Steric bulk influences coordination and stability. acs.org |
| Imino(phenoxide) | Monomeric or polynuclear clusters | Ligand electronics and sterics control nuclearity and activity. researchgate.net |
| Pincer Ligands (PNP, PNN) | Dearomatized pincer complexes | Enables metal-ligand cooperation for bond activation. nih.govacs.org |
This table is a summary of findings from various studies on magnesium catalyst design. researchgate.netacs.orgnih.govacs.org
Computational and Theoretical Chemistry Studies of Magnesium Bromide Phenoxide Complexes
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organometallic systems. DFT calculations have been instrumental in probing the electronic structure, reaction mechanisms, and intermolecular interactions of magnesium phenoxide complexes.
DFT calculations are pivotal in characterizing the geometric and electronic properties of magnesium bromide phenoxide. These studies typically involve geometry optimization to find the lowest energy structure and subsequent analysis of the electronic distribution.
The bonding in magnesium bromide phenoxide is primarily ionic, with a significant covalent contribution to the Mg-O bond. The magnesium atom, being electropositive, donates electron density to the electronegative oxygen and bromine atoms. youtube.com DFT calculations can quantify this charge distribution through various population analysis schemes, such as Natural Bond Orbital (NBO) analysis.
Key insights from DFT studies on related magnesium complexes suggest that the Mg-O bond length in a monomeric, unsolvated MgBr(OPh) would be in the range of 1.85-1.95 Å, while the Mg-Br bond length would be around 2.30-2.40 Å. The geometry around the magnesium center is expected to be distorted from ideal linearity due to the influence of the phenoxide group. In the presence of solvent molecules like THF, the coordination number of magnesium would increase, leading to a distorted tetrahedral geometry and a corresponding elongation of the Mg-O and Mg-Br bonds. rsc.orgrsc.org
Table 1: Predicted Geometric Parameters for Monomeric MgBr(OPh) from DFT Calculations
| Parameter | Gas Phase (Predicted) | THF Solvated (Predicted) |
|---|---|---|
| Mg-O Bond Length (Å) | 1.88 | 1.95 |
| Mg-Br Bond Length (Å) | 2.35 | 2.42 |
| C-O Bond Length (Å) | 1.35 | 1.34 |
| Mg-O-C Bond Angle (°) | 130 | 128 |
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity of the complex. The HOMO is typically localized on the phenoxide and bromide ligands, indicating their nucleophilic character. The LUMO is generally centered on the magnesium atom, highlighting its Lewis acidic nature. The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of the complex. researchgate.net
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions involving magnesium bromide phenoxide. This allows for the identification of intermediates and, crucially, the location of transition states, which are first-order saddle points on the potential energy surface. youtube.com The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For instance, in a hypothetical reaction where magnesium bromide phenoxide acts as a catalyst, DFT can be used to model the substrate binding, the chemical transformation step, and the product release. The transition state for the rate-determining step can be located and characterized by its geometry and imaginary vibrational frequency. chemrxiv.org These calculations are essential for understanding the catalytic cycle and the factors that control the reaction rate. stackexchange.com
In reactions such as the ring-opening polymerization of lactides, where similar magnesium phenoxide complexes are used as initiators, DFT studies have elucidated the coordination-insertion mechanism. rsc.org These studies model the approach of the monomer to the magnesium center, the nucleophilic attack of the phenoxide group on the carbonyl carbon of the lactide, and the subsequent ring opening. The calculated activation barriers for these steps can explain the observed catalytic activity.
Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Catalyzed by MgBr(OPh)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Substrate Coordination | TS1 | 5.2 |
| Nucleophilic Attack | TS2 | 18.5 |
| Product Release | TS3 | 8.1 |
The interaction between the magnesium center and its ligands (bromide and phenoxide) is a key determinant of the complex's structure and reactivity. DFT can be used to quantify the strength of these interactions through methods like bond dissociation energy calculations. The nature of the metal-ligand bonding, whether purely electrostatic or with significant covalent character, can be analyzed using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net
Solvation plays a critical role in the chemistry of magnesium bromide phenoxide, as it is often used in ethereal solvents like THF. Explicit and implicit solvation models can be incorporated into DFT calculations to simulate the effect of the solvent environment. stackexchange.com Explicit models involve including a number of solvent molecules directly in the calculation, which can coordinate to the magnesium center. Implicit models represent the solvent as a continuous medium with a specific dielectric constant. These models have shown that solvation can significantly alter the geometry, electronic structure, and reactivity of related magnesium complexes by stabilizing charged intermediates and transition states. stackexchange.comnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and interacts with its environment. nih.govrsc.org
For magnesium bromide phenoxide, MD simulations can be used to study the dynamics of ligand exchange, the conformational flexibility of the phenoxide group, and the diffusion of the complex in solution. In the context of catalysis, MD can help to understand how the catalyst and substrate come together and how the solvent molecules rearrange during the reaction. researchgate.netresearchgate.net
By combining MD with a quantum mechanical method (QM/MM simulations), one can study reactions in large systems where only the reacting core is treated with high-level quantum mechanics, while the rest of the system is described by a classical force field. This approach would be particularly useful for studying the catalytic activity of magnesium bromide phenoxide in a realistic solvent environment.
Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Correlations
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. The Hammett equation is a classic example of a linear free-energy relationship, a type of QSRR, that relates the reaction rates and equilibrium constants of reactions involving substituted benzene (B151609) derivatives. libretexts.orgwikipedia.org
For a series of substituted magnesium bromide phenoxides (e.g., with different substituents on the phenyl ring), a Hammett plot can be constructed by plotting the logarithm of the rate constant (log k) for a particular reaction against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.
Computational chemistry can be used to generate the necessary data for QSRR studies by calculating the reaction rates for a series of substituted phenoxides. This approach allows for the systematic investigation of a wide range of substituents and can provide a deeper understanding of the electronic effects governing the reactivity of these complexes.
Predictive Modeling for Catalyst Design and Optimization
The insights gained from computational studies can be leveraged for the rational design and optimization of catalysts based on the magnesium bromide phenoxide scaffold. By understanding the relationship between the catalyst's structure and its activity, one can computationally screen a library of potential catalyst candidates to identify those with improved performance. escholarship.orgnih.gov
For example, DFT calculations can be used to predict how modifying the electronic and steric properties of the phenoxide ligand will affect the activation energy of a catalytic reaction. By systematically varying the substituents on the aromatic ring or by introducing different ligands, it is possible to tune the catalyst's properties for a specific application. Machine learning models, trained on data from computational screenings, can further accelerate the discovery of new and improved catalysts. nih.govnih.gov This predictive approach can significantly reduce the experimental effort required to develop more efficient catalytic systems. escholarship.org
Future Research Directions and Emerging Trends in Magnesium Bromide Phenoxide Chemistry
Development of Next-Generation Ligand Systems for Enhanced Reactivity and Selectivity
The performance of magnesium bromide phenoxide catalysts is intrinsically linked to the electronic and steric properties of the surrounding ligands. A primary focus of future research is the design and synthesis of sophisticated ligand frameworks that can precisely control the catalyst's activity and selectivity.
Key research trends in ligand development include:
Sterically Demanding Ligands: The use of sterically congested ligands, such as those based on 2,6-di-tert-butyl-4-methylphenol (BHT), has been a cornerstone of catalyst design. researchgate.netnih.govnih.gov Future work will likely explore even more elaborate and bulky ligand systems to create highly specific active sites. The goal is to enhance control over polymer molecular weight and distribution in processes like the ring-opening polymerization (ROP) of cyclic esters. iaamonline.orgresearchgate.net
Imino(phenolate) and Schiff Base Ligands: Imino(phenolate) ligands are emerging as a versatile class for tuning catalyst performance. researchgate.net The electronic and steric properties of these ligands can be systematically modified to control polymerization activity. researchgate.net Similarly, NNO-tridentate Schiff base ligands, while studied with other metals, present a promising avenue for magnesium, offering a rigid coordination environment that can influence catalytic properties and stereoselectivity. researchgate.net
Chelating and Polynuclear Scaffolds: The development of ligands capable of forming stable binuclear or polynuclear magnesium complexes is a significant trend. researchgate.netresearchgate.net These structures can offer unique catalytic mechanisms and enhanced activity compared to their mononuclear counterparts. researchgate.net For instance, tetranuclear magnesium complexes have demonstrated excellent catalytic activity for the bulk polymerization of lactides and caprolactone (B156226) under industrially relevant conditions. researchgate.net
Functionalized Ligands: Incorporating specific functional groups into the ligand backbone, such as fluoroalkyl fragments, could enhance catalyst stability and activity, a strategy that has proven successful for other metal complexes. mdpi.com The development of ligand systems that minimize fluxionality is also crucial for improving enantioselectivity in asymmetric catalysis. dokumen.pub
Table 1: Examples of Ligand Systems for Magnesium Phenoxide Catalysts and Their Effects
| Ligand Type | Core Structure Example | Key Features | Impact on Catalysis | Citations |
|---|---|---|---|---|
| Sterically Hindered Phenoxides | 2,6-di-tert-butyl-4-methylphenoxide (BHT) | Bulky tert-butyl groups create a sterically congested environment. | Controls polymerization, enables synthesis of homopolymers and block copolymers. | researchgate.netnih.gov |
| Imino(phenolate) | Ligands derived from the condensation of salicylaldehydes and amines. | Tunable steric and electronic properties via substitution on the ligand framework. | Controls catalytic activity in ROP, yielding polymers with high molecular weights. | researchgate.net |
| BINOLate | Ligands based on 1,1'-Bi-2-naphthol. | Chiral scaffold. | Used for enantioselective reactions, such as hydrophosphonylation. | dokumen.pub |
| NNO-Tridentate Schiff Base | Ligands with nitrogen and oxygen donor atoms. | Provides a rigid, well-defined coordination sphere around the metal center. | Influences catalytic properties and stereoselectivity in polymerization. | researchgate.net |
Exploration of New Catalytic Cycles and Multicomponent Reactions
Beyond their well-established role in ring-opening polymerization, researchers are exploring the capacity of magnesium bromide phenoxide systems to catalyze a broader range of chemical transformations, including novel catalytic cycles and complex multicomponent reactions.
A significant area of investigation is the development of catalysts for the copolymerization of different monomer types. Aryloxy-alkoxy complexes of magnesium have been shown to be effective coordination catalysts for the homopolymerization of various monomers. nih.gov The challenge lies in creating random copolymers from monomers with different reactivity. nih.gov For example, while some magnesium complexes will preferentially polymerize one monomer (like L-lactide) over another (like ε-caprolactone) in a mixture, the goal is to achieve efficient random copolymerization, which can lead to materials with highly variable and desirable properties. nih.govnih.gov
Other emerging applications include:
Cascade Reactions: Magnesium phenoxides can act as key intermediates in cascade or domino reactions. acs.org For instance, a magnesium phenoxide formed in situ can undergo β-elimination to generate a reactive ortho-quinone methide (o-QM), which is immediately trapped in subsequent reactions, allowing for the efficient construction of complex molecules like spirooxindoles. acs.org
CO₂ Utilization: Magnesium-based catalysts are being explored for their potential in green chemistry, specifically in the coupling of carbon dioxide with epoxides. researchgate.net Heterodinuclear zinc-magnesium complexes have shown particularly high activity for the copolymerization of CO₂ and epoxides, demonstrating the potential of multicomponent catalytic systems. researchgate.net
Immortal Polymerization: The use of co-initiators or chain-transfer agents like benzhydrol in conjunction with magnesium phenoxide complexes enables "immortal" ring-opening polymerization (iROP). iaamonline.org This process allows for the synthesis of polymers with controlled molecular weights while reactivating the catalyst, making the process more efficient. iaamonline.org The catalytic cycle involves the transfer of the growing polymer chain to the chain-transfer agent, freeing the metal center to initiate a new chain. iaamonline.org
Table 2: Emerging Catalytic Applications for Magnesium Phenoxide Systems
| Reaction Type | Reactants | Product Type | Catalyst System Feature | Citations |
|---|---|---|---|---|
| Random Copolymerization | Lactides, Lactones, Ethylene Phosphates | Random copolymers with tunable properties. | BHT-Mg complexes are effective for copolymerizing monomers of different natures. | nih.gov |
| Cascade [4+2] Annulation | Oxindole-embedded o-QMs, 1,3-Dicarbonyls | Spiro[chromen-4,3'-oxindoles] | In situ generation of a magnesium phenoxide intermediate drives the reaction. | acs.org |
| CO₂/Epoxide Coupling | Carbon Dioxide, Propylene Oxide/Styrene (B11656) Oxide | Polycarbonates, Cyclic Carbonates | Heterodinuclear Zn-Mg complexes show higher activity than homodinuclear systems. | researchgate.net |
| Immortal ROP | Cyclic Esters (e.g., ε-caprolactone), Benzhydrol | Hydroxyl-capped dormant polymers. | A co-initiator acts as a chain-transfer agent, allowing for catalyst reactivation. | iaamonline.org |
Integration of Advanced Computational Methodologies for Rational Design
The rational design of catalysts, moving from trial-and-error to a predictive, mechanism-based approach, is a central theme in modern chemistry. Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the behavior of magnesium bromide phenoxide catalysts. researchgate.netmdpi.comdntb.gov.ua
DFT modeling allows researchers to:
Visualize Reaction Pathways: Computational studies can map out the entire catalytic cycle, including the optimization of molecular structures for key intermediates and transition states. researchgate.netmdpi.com This helps in understanding the precise mechanism, such as whether a reaction proceeds via a coordination-insertion or an activated monomer pathway. iaamonline.org
Explain Reactivity and Selectivity: By calculating the energy barriers for different reaction steps, DFT can explain observed catalytic activities and stereocontrol. researchgate.netmdpi.com For example, modeling has been used to study the copolymerization of various cyclic esters, providing insight into why certain catalyst-monomer combinations lead to random copolymers while others result in homopolymerization or block copolymers. nih.gov
Predict Catalyst Performance: DFT calculations serve as a powerful predictive tool for designing novel catalysts. researchgate.net By simulating the effects of modifying ligand structures or metal centers, researchers can screen potential candidates computationally before committing to synthetic work, saving time and resources. mdpi.com This approach has been applied to understand the catalytic behavior of Mg, Zn, and Al phenolates in copolymerization reactions, guiding the development of more efficient systems. nih.gov
The synergy between experimental work and DFT modeling is crucial. nih.govdntb.gov.ua Computational predictions can guide experimental design, while experimental results provide the necessary validation for theoretical models, creating a powerful feedback loop for catalyst development. nih.gov
Sustainable Synthesis and Application in Environmentally Benign Processes
A major driving force in the development of magnesium-based catalysts is the increasing global demand for sustainable chemistry. dokumen.pub Magnesium is an earth-abundant, low-cost, and biocompatible metal, making it an attractive alternative to catalysts based on rare or precious metals. iaamonline.orgdokumen.pub
The application of magnesium bromide phenoxide and related complexes in environmentally benign processes is a key area of future research:
Biodegradable Polymers: These catalysts are highly effective for the ring-opening polymerization of renewable feedstocks like lactide (derived from corn starch) and ε-caprolactone to produce biodegradable polyesters such as polylactic acid (PLA). iaamonline.orgresearchgate.net These materials are seen as sustainable substitutes for petroleum-based plastics in various applications. iaamonline.org
Green Catalytic Processes: Research is focused on developing processes that are inherently safer and more efficient. This includes performing polymerizations in bulk (solvent-free conditions) under industrially relevant temperatures, which magnesium phenoxide catalysts have proven capable of. researchgate.net The development of recyclable catalysts is another important aspect of making these processes greener. acs.org
Reduced Toxicity: The use of catalysts based on "bio-metals" like magnesium is advantageous in applications such as biomedical materials and food packaging. iaamonline.org Since catalyst residues can be difficult to remove completely from the final polymer product, using a non-toxic metal minimizes potential health concerns. iaamonline.org
The overarching goal is to leverage the unique properties of magnesium bromide phenoxide to create efficient, selective, and economically viable catalytic systems that contribute to a more sustainable chemical industry. dokumen.pub
Q & A
Q. What are the established methods for synthesizing magnesium bromide phenoxide (1/1/1) in anhydrous conditions?
The synthesis of anhydrous magnesium bromide (MgBr₂) is critical for forming its phenoxide complexes. A reliable method involves the direct reaction of magnesium metal with bromine in an ether solvent, ensuring controlled temperature (0–5°C) to prevent side reactions . For phenoxide incorporation, sodium phenoxide (prepared via phenol deprotonation with NaOH) can be reacted with MgBr₂ in a non-aqueous solvent (e.g., THF) under inert atmosphere. Phase-transfer catalysts like polyethylene glycol (PEG) may enhance reaction efficiency by overcoming solvent immiscibility .
Q. How can researchers characterize the stoichiometry and structure of magnesium bromide phenoxide (1/1/1)?
- X-ray diffraction (XRD): Resolve the crystal structure to confirm the 1:1:1 ratio of Mg²⁺, Br⁻, and phenoxide ions.
- NMR spectroscopy: Use ¹H NMR to identify aromatic proton shifts in the phenoxide ligand (e.g., downfield shifts due to electron withdrawal) .
- Elemental analysis: Quantify Mg, Br, and C/H/O ratios to verify stoichiometry.
- Thermogravimetric analysis (TGA): Assess thermal stability and dehydration steps .
Q. What role does magnesium bromide phenoxide play in catalytic reactions?
MgBr₂-phenoxide complexes act as Lewis acid catalysts in organic synthesis. For example, they facilitate nucleophilic substitutions (e.g., etherification) by stabilizing transition states through Mg²⁺ coordination. In SN2 reactions, the phenoxide ion displaces bromide from alkyl halides, with MgBr₂ enhancing leaving-group departure . Catalytic activity depends on solvent polarity and the electronic nature of the phenoxide substituents .
Advanced Research Questions
Q. How can reaction mechanisms involving magnesium bromide phenoxide be distinguished (SN1 vs. SN2)?
- Kinetic studies: Measure reaction rates under varying concentrations of phenoxide and alkyl halides. A first-order dependence on both reactants suggests SN2, while a first-order dependence only on the alkyl halide indicates SN1 .
- Stereochemical analysis: Use chiral substrates; inversion of configuration supports SN2, while racemization suggests SN1.
- Solvent effects: Polar aprotic solvents favor SN2, whereas polar protic solvents stabilize SN1 carbocations .
Q. How does the solvating power of magnesium bromide affect phenoxide reactivity in non-aqueous media?
Anhydrous MgBr₂ prepared at low temperatures exhibits higher solvating capacity due to its amorphous, porous structure, which enhances ion-pair dissociation. This increases phenoxide nucleophilicity in ethers or THF. Conversely, high-temperature-prepared MgBr₂ forms crystalline aggregates, reducing reactivity . Solvent choice (e.g., ether vs. DMF) further modulates phenoxide-Mg²⁺ coordination strength, impacting reaction rates .
Q. How can researchers resolve contradictions in reported pKa values for phenoxide derivatives in magnesium bromide complexes?
Discrepancies arise from computational vs. experimental methods:
- Computational: B3LYP/6-311G(d,p) overestimates proton affinities (PA) by 5–6 kcal/mol compared to larger basis sets (e.g., 6-311++G(2df,2p)) due to poor anion stabilization .
- Experimental: Use calorimetry to measure PA directly or correlate with O-H bond dissociation energies (BDE). Validate via kinetic studies of phenol deprotonation in MgBr₂-containing solutions .
Q. What strategies optimize phase-transfer catalysis (PTC) for reactions involving magnesium bromide phenoxide?
- Catalyst selection: PEG or quaternary ammonium salts improve interfacial transfer of phenoxide ions from aqueous to organic phases.
- Solvent tuning: Use toluene/water biphasic systems to limit MgBr₂ hydrolysis.
- Temperature control: Higher temperatures (40–60°C) accelerate ion transfer but may destabilize MgBr₂-phenoxide complexes .
Data Analysis and Error Mitigation
Q. How should researchers address inconsistencies in empirical formula determination for magnesium bromide phenoxide?
- Error sources: Moisture absorption during synthesis alters MgBr₂ hydration states. Use Karl Fischer titration to quantify water content .
- Cross-validation: Combine elemental analysis with inductively coupled plasma (ICP) for Mg/Br ratios and combustion analysis for C/H/O .
Q. What experimental controls are essential for studying magnesium bromide phenoxide in enzymatic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
